3-Bromo-5-isopropylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

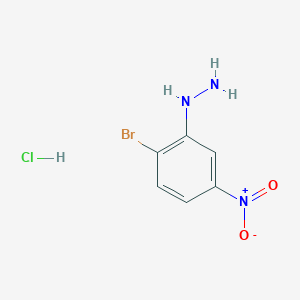

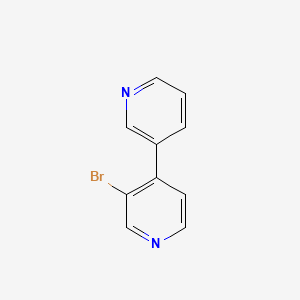

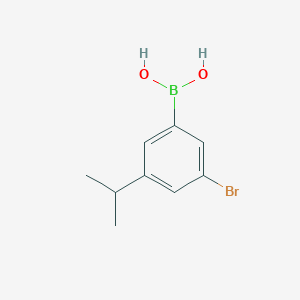

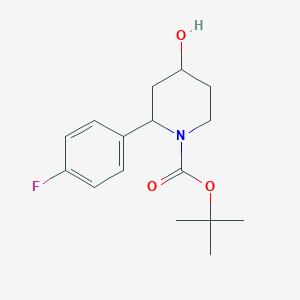

3-Bromo-5-isopropylphenylboronic acid is a chemical compound with the molecular formula C9H12BBrO2 and a molecular weight of 242.91 . It is also known by its IUPAC name, (3-bromo-5-propan-2-ylphenyl)boronic acid .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropylphenylboronic acid can be represented by the InChI code: 1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 . The compound is canonicalized and has a complexity of 164 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-isopropylphenylboronic acid are not detailed in the available literature, boronic acids are known to be valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations .Physical And Chemical Properties Analysis

3-Bromo-5-isopropylphenylboronic acid is a solid at room temperature . It has a topological polar surface area of 40.5Ų and a rotatable bond count of 2 . The compound is stored under an inert atmosphere at room temperature .Scientific Research Applications

Drug Design and Delivery

Phenylboronic acids, including derivatives like 3-Bromo-5-isopropylphenylboronic acid, are considered for designing new drugs and drug delivery systems. They are particularly useful as boron-carriers suitable for neutron capture therapy .

Diagnostic Agents

These compounds can function as glucose-sensitive polymers , enabling self-regulated insulin release in diabetes treatment and serving as diagnostic agents .

Wound Healing

Phenylboronic acid derivatives have applications in wound healing due to their biological activity, which can be leveraged in medical treatments .

Tumor Targeting

Their ability to target tumors makes them valuable in cancer research, where they can be used to deliver therapeutic agents directly to cancer cells .

Biological Activity

Phenylboronic acids exhibit strong biological activities, including antitumor, antioxidant, anti-inflammatory, antibacterial, and antiviral activities .

Selective Isolation

These compounds are used for the selective isolation of compounds containing vicinal diol groups, such as nucleosides and catecholamines, by forming cyclic boronate complexes .

Molecular Recognition

Phenylboronic acid-functionalized materials can selectively recognize cis-diol containing molecules like saccharides and glycoproteins through reversible covalent reactions .

Drug Delivery Applications

The unique chemistry of phenylboronic acids has led to their use in drug delivery applications, particularly focusing on interactions with sialic acid as a molecular target .

Safety And Hazards

The safety information for 3-Bromo-5-isopropylphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

(3-bromo-5-propan-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQVEISBEIMQOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-isopropylphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)